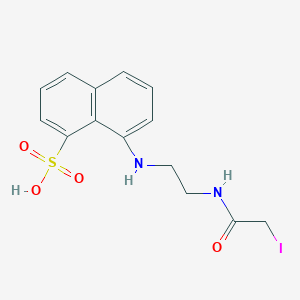

N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O4S/c15-9-13(18)17-8-7-16-11-5-1-3-10-4-2-6-12(14(10)11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIHEEHLFMMPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NCCNC(=O)CI)C(=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190422 | |

| Record name | 1,8-I-Aedans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36930-64-0 | |

| Record name | 8-[[2-[(2-Iodoacetyl)amino]ethyl]amino]-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36930-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-I-Aedans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-I-Aedans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[[2-(iodoacetamido)ethyl]amino]naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-I-AEDANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBX1N96U2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-IAEDANS)

[1]

Executive Summary

1,8-IAEDANS is a site-specific fluorescent probe designed to covalently modify cysteine residues in proteins and peptides.[1][2] It combines the environmentally sensitive fluorophore 1,8-ANS (1-anilinonaphthalene-8-sulfonic acid) with an iodoacetyl "warhead."[1]

Its primary utility lies in studying protein conformational dynamics, ligand binding, and subunit assembly. Because its fluorescence quantum yield and emission maximum are highly dependent on solvent polarity (solvatochromism), it serves as an excellent reporter for the transition of a cysteine residue from a hydrophilic (solvent-exposed) to a hydrophobic (buried) environment.[1]

| Key Property | Specification |

| Target Residue | Cysteine (Thiol groups, -SH) |

| Reactive Group | Iodoacetamide (SN2 alkylation) |

| Excitation Max | ~336–350 nm (Environment dependent) |

| Emission Max | ~480–520 nm (Blue-shifts in hydrophobic pockets) |

| Solubility | High (due to Sulfonic Acid group) |

| Stokes Shift | Large (>100 nm), minimizing self-quenching |

Chemical Architecture & Photophysics[1]

Structural Analysis

The molecule consists of three functional domains:

-

Naphthalene Core: Provides the delocalized

-electron system required for fluorescence.[1] -

Sulfonic Acid (Position 1): A strong acid group (

) that remains ionized at physiological pH, conferring excellent water solubility—a critical advantage over hydrophobic probes like pyrene.[1] -

Iodoacetyl Linker (Position 8): The reactive moiety attached via an ethylenediamine spacer.[1] The 1,8-substitution pattern (the peri positions) creates a distinct steric and electronic environment compared to the 1,5-isomer.

The "Hudson-Weber" Strategy (Isomeric Utility)

While 1,5-IAEDANS is the standard commercial probe, 1,8-IAEDANS is historically significant for fluorescence anisotropy.[1] The emission dipole moments of the 1,5- and 1,8-isomers are oriented differently relative to the naphthalene axis.

-

Application: By labeling a protein separately with 1,5-IAEDANS and 1,8-IAEDANS, researchers can triangulate rotational correlation times. If both probes report the same rotation, the motion is likely global (whole protein tumbling). If they differ, it indicates local segmental flexibility [1].

Solvatochromism

1,8-IAEDANS exhibits a "polarity probe" behavior similar to 1,8-ANS:

-

In Aqueous Buffer: Low quantum yield, emission peak ~520 nm (Green).

-

In Hydrophobic Pockets: High quantum yield, emission peak shifts to ~470 nm (Blue).

-

Mechanism: The excited state involves intramolecular charge transfer (ICT).[1] Polar solvents stabilize the lower-energy ICT state (red shift), while non-polar environments destabilize it (blue shift) [2].[1]

Mechanism of Action: Covalent Labeling

The labeling reaction relies on the nucleophilic attack of the thiolate anion (

Reaction Specificity & pH

-

The Driver: The reaction requires the cysteine to be deprotonated (Thiolate form).[3][4]

-

pH Window: Optimal specificity is achieved at pH 7.0 – 7.5 .

Reaction Diagram[1]

Caption: Mechanism of Cysteine alkylation by 1,8-IAEDANS via nucleophilic substitution (SN2).[1]

Experimental Protocol: Site-Specific Labeling

Safety Note: Iodoacetamide derivatives are alkylating agents.[1][6] Wear nitrile gloves and eye protection.

Pre-Labeling Preparation (Critical)

The most common cause of failure is the presence of reducing agents. DTT (Dithiothreitol) and

-

Step 1: Remove storage buffer reducing agents using a Desalting Column (e.g., PD-10) or Dialysis.[1]

-

Alternative: If reduction of disulfides is required before labeling, use TCEP (Tris(2-carboxyethyl)phosphine).[1] TCEP is less reactive toward iodoacetamides than DTT, but removal is still recommended for stoichiometry control [3].

Labeling Workflow

| Step | Action | Technical Rationale |

| 1. Solubilization | Dissolve 1,8-IAEDANS in DMF or DMSO (10-20 mM stock). | The probe has limited solubility in water until the sulfonate ionizes; organic solvent aids initial dispersion. |

| 2. Incubation | Mix Protein (50-100 | High local concentration drives the bimolecular reaction. |

| 3. Reaction | Incubate 2–4 hours at 4°C or RT in the dark. | Darkness prevents photobleaching. 4°C preserves protein stability during slow reaction.[1] |

| 4. Quenching | Add excess DTT or | Scavenges unreacted probe immediately to stop the reaction. |

| 5. Purification | Gel filtration (Sephadex G-25) or Dialysis.[1] | Removes free dye.[1] Free dye has high fluorescence in organic solvents but low in water; however, it interferes with quantitation. |

Workflow Visualization

Caption: Step-by-step workflow for covalent labeling of proteins with 1,8-IAEDANS.

Advanced Applications

Fluorescence Resonance Energy Transfer (FRET)

1,8-IAEDANS is an ideal FRET Acceptor for Tryptophan.[1]

-

Donor: Tryptophan (Ex 280 nm / Em 340 nm).[1]

-

Acceptor: 1,8-IAEDANS (Abs 336 nm / Em 480+ nm).[1]

-

Use Case: Measuring the distance between a native Tryptophan and a specific Cysteine residue. The large Stokes shift of IAEDANS ensures that its own emission does not overlap with the donor, simplifying data analysis.

Conformational Mapping

By labeling a "buried" cysteine, researchers can track protein unfolding.

References

-

Hudson, E. N., & Weber, G. (1973). Synthesis and characterization of two fluorescent sulfhydryl reagents. Biochemistry, 12(21), 4154–4161. [1]

-

BenchChem. (n.d.).[1] this compound Properties and Applications. [1]

-

Thermo Fisher Scientific. (n.d.).[1] 1,8-ANS (1-Anilinonaphthalene-8-Sulfonic Acid) Spectral Properties.

-

Molecular Depot. (n.d.).[1] 1,5-IAEDANS Product Guide (Comparative Reference).

-

Santa Cruz Biotechnology. (n.d.).[1] this compound Data Sheet. [1]

Sources

- 1. 8-(Phenylamino)-5-((4-((5-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid | C36H25N5O6S2 | CID 18308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lab.rockefeller.edu [lab.rockefeller.edu]

- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]

1,8-IAEDANS: Mechanism of Action and Experimental Utility

This guide provides an in-depth technical analysis of 1,8-IAEDANS , a specialized thiol-reactive fluorescent probe.[1][2] While its structural isomer 1,5-IAEDANS is more ubiquitous in general screening, 1,8-IAEDANS offers distinct photophysical properties and dipole orientations critical for high-precision Fluorescence Resonance Energy Transfer (FRET) and conformational mapping.[1][2]

Executive Summary

1,8-IAEDANS (N-(iodoacetylaminoethyl)-1-naphthylamine-8-sulfonic acid) is a solvatochromic fluorophore designed for site-specific labeling of cysteine residues in proteins.[1][2] Its mechanism of action is dual-layered:

-

Chemical Mechanism: Irreversible alkylation of sulfhydryl groups via nucleophilic substitution (

).[1][2] -

Photophysical Mechanism: Environment-sensitive fluorescence emission driven by Intramolecular Charge Transfer (ICT) and solvent relaxation dynamics.[1][2]

Unlike the non-reactive probe 1,8-ANS, which binds non-covalently to hydrophobic patches, 1,8-IAEDANS serves as a permanent reporter of local environmental polarity and rotational dynamics at a specific conjugation site.[1][2]

Chemical Mechanism: Site-Specific Alkylation[1][2]

The utility of 1,8-IAEDANS relies on the high selectivity of the iodoacetamide functional group for thiols (R-SH) over amines (R-NH2) at physiological pH.[1][2]

The Reaction Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (

Key Mechanistic Constraints:

-

pH Sensitivity: Reaction rates are proportional to the concentration of the thiolate anion.[1][2] Since the pKa of a typical cysteine is ~8.3, performing the reaction at pH 7.0–8.0 balances reactivity with selectivity.[1][2] Above pH 8.5, the risk of non-specific labeling at Lysine (

-amino groups) increases significantly.[1][2] -

Leaving Group: Iodide (

) is an excellent leaving group, making 1,8-IAEDANS more reactive than corresponding chloro- or bromo-derivatives.[1][2]

Visualization of Conjugation

The following diagram illustrates the conjugation logic, emphasizing the transition from a free probe to a covalently attached reporter.

Figure 1: The

Photophysical Mechanism: The Environmental Reporter[1][2]

Once conjugated, the 1,8-aminonaphthalenesulfonate core acts as a sensor of its immediate environment.[1][2] This property is termed solvatochromism .[1][2]

The Physics of Solvatochromism

Upon excitation, 1,8-IAEDANS undergoes an Intramolecular Charge Transfer (ICT), resulting in a large dipole moment in the excited state (

-

In Polar Environments (e.g., Water): Solvent molecules reorient around the excited fluorophore (solvent relaxation), stabilizing the excited state and lowering its energy.[1][2] This results in a Red Shift (longer emission wavelength) and typically lower quantum yield due to non-radiative decay pathways.[1][2]

-

In Non-Polar Environments (e.g., Protein Interior): Solvent relaxation is restricted.[1][2] The excited state retains higher energy, resulting in a Blue Shift (shorter emission wavelength) and significantly increased quantum yield (fluorescence brightening).[1][2]

Spectral Properties Comparison

The 1,8-isomer differs from the common 1,5-isomer in the orientation of the dipole and specific spectral peaks.[1][2]

| Property | 1,8-IAEDANS (Conjugated) | 1,5-IAEDANS (Conjugated) | 1,8-ANS (Free/Bound) |

| Excitation Max | ~340–350 nm | 336 nm | 350–370 nm |

| Emission Max | ~460–520 nm (Environment dependent) | 490 nm | 470–520 nm |

| Stokes Shift | Large (>100 nm) | Large (~150 nm) | Large |

| Primary Utility | FRET (Alt.[1][2] Orientation), Hydrophobicity | FRET, General Labeling | Hydrophobic Binding (Non-covalent) |

Data synthesized from PNAS and biochemical literature [1, 2].[1][2]

Experimental Protocols

Preparation and Labeling Workflow

This protocol ensures high specificity for cysteine residues while maintaining protein integrity.[1][2]

Reagents:

-

Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 100 mM NaCl. (Avoid DTT or Mercaptoethanol).[1][2]

-

Stock Solution: Dissolve 1,8-IAEDANS in DMF or DMSO (10–20 mM). Protect from light.[1][2][3]

Step-by-Step Procedure:

-

Pre-Reduction (Optional but Recommended): Treat protein with 5-10x molar excess of TCEP for 30 mins to reduce disulfide bonds.[1][2] Remove TCEP via desalting column if using DTT; TCEP is compatible with iodoacetamides at low concentrations but removal is safer.[1][2]

-

Labeling Reaction:

-

Quenching: Stop the reaction by adding excess thiol (e.g., 2 mM

-mercaptoethanol) to scavenge unreacted dye. -

Purification: Remove free dye using a size-exclusion chromatography (SEC) column (e.g., PD-10) or extensive dialysis against the storage buffer.[1][2]

Determining Labeling Efficiency

To validate the protocol, calculate the Dye-to-Protein (D/P) ratio.[1][2]

-

(1,8-IAEDANS): ~6,000

-

CF (Correction Factor): ~0.15 (Absorbance of the dye at 280 nm relative to 350 nm).[1][2]

Applications in Drug Development & Structural Biology[1]

Conformational Change Assays

Because 1,8-IAEDANS is solvatochromic, it maps conformational shifts.[1][2]

-

Scenario: A drug binds to a receptor, causing a loop to close.[1][2]

-

Readout: If the labeled cysteine moves from the solvent-exposed surface (Emission ~510 nm) to a buried hydrophobic pocket (Emission ~470 nm), a measurable "Blue Shift" and intensity increase occur.[1][2]

FRET Distance Measurements

1,8-IAEDANS acts as an excellent FRET donor to acceptors like Fluorescein or acceptor to Tryptophan.[1][2]

-

Why 1,8-IAEDANS over 1,5-IAEDANS? In precision FRET, the orientation factor (

) introduces uncertainty. Using the 1,8-isomer provides a different dipole orientation vector compared to the 1,5-isomer.[1][2] By measuring distances with both isomers, researchers can triangulate the position of a domain with higher structural resolution [3].[1][2]

Figure 2: Logical workflow for using 1,8-IAEDANS in FRET-based structural mapping.

References

-

Cayman Chemical. 1,8-ANS Product Information and Spectral Data. Retrieved from [1][2]

-

Thermo Fisher Scientific. Thiol-Reactive Probes Excited with Ultraviolet Light.[1][2] Molecular Probes Handbook.[1][2] Retrieved from

-

Borejdo, J., et al. (1982).[1][2] Application of the Dale-Eisinger analysis to proximity mapping in the contractile system.[1][2] Proceedings of the National Academy of Sciences (PNAS), 79(12), 3723-3727.[1][2] Retrieved from [1][2]

-

PubChem. Compound Summary: 8-((2-((2-Iodoacetyl)amino)ethyl)amino)-1-naphthalenesulfonic acid (1,8-IAEDANS).[1][2][4] CID 93196.[1][2][4] Retrieved from [1][2][4]

Sources

- 1. IAEDANS - Wikipedia [en.wikipedia.org]

- 2. Iaedans | C14H15IN2O4S | CID 91621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,8-ANS (1-Anilinonaphthalene-8-Sulfonic Acid), high purity 100 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 4. 8-((2-((2-Iodoacetyl)amino)ethyl)amino)-1-naphthalenesulfonic acid | C14H15IN2O4S | CID 93196 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-IAEDANS)

[1][2]

Executive Summary & Chemical Identity

N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid , commonly abbreviated as 1,8-IAEDANS , is a specialized fluorescent probe designed for the site-specific labeling of sulfhydryl (thiol) groups in proteins and peptides. It belongs to the family of naphthylamine sulfonic acids, structurally related to the widely used hydrophobicity probe 1,8-ANS and the thiol-reactive probe 1,5-IAEDANS.[1]

While its isomer 1,5-IAEDANS is more ubiquitous in general literature, 1,8-IAEDANS offers distinct geometric and spectral properties utilized in high-resolution structural biology to map protein folding landscapes, rotational dynamics, and inter-domain distances via Fluorescence Resonance Energy Transfer (FRET).

| Feature | Specification |

| Common Name | 1,8-IAEDANS |

| CAS Number | 36930-64-0 |

| Reactive Group | Iodoacetamide (Thiol-specific) |

| Fluorophore Core | 1,8-Naphthalenesulfonic acid derivative |

| Excitation/Emission | |

| Solubility | Soluble in aqueous buffers (due to sulfonate group) and polar organic solvents (DMF, DMSO) |

Mechanism of Action

Thiol-Specific Alkylation

The core utility of 1,8-IAEDANS lies in its iodoacetyl moiety.[1] This group undergoes a nucleophilic substitution (

-

Selectivity: At physiological pH (7.0–8.0), the reaction is highly specific for sulfhydryls over amines (lysine) or hydroxyls, as the thiolate is a much stronger nucleophile.

-

Stability: The resulting thioether bond is chemically stable, allowing for rigorous downstream purification and analysis (e.g., SDS-PAGE, chromatography).

Solvatochromism & Environmental Sensitivity

Like other AEDANS derivatives, 1,8-IAEDANS exhibits solvatochromism . Its fluorescence emission maximum and quantum yield shift significantly based on the polarity of the immediate environment.[1]

-

Hydrophobic Environment (Buried): Blue-shifted emission, higher quantum yield.

-

Hydrophilic Environment (Exposed): Red-shifted emission, lower quantum yield (due to solvent relaxation).

This property makes it an excellent reporter for protein conformational changes , such as unfolding or ligand binding, where the probe moves between buried and solvent-exposed states.

Fluorescence Resonance Energy Transfer (FRET)

1,8-IAEDANS serves as an effective FRET donor (often paired with acceptors like DABSYL or fluorescein) or acceptor (paired with Tryptophan). Its large Stokes shift (~150 nm) minimizes self-quenching and separates excitation scatter from the emission signal.

Key Applications in Research

Mapping Protein Unfolding Pathways

1,8-IAEDANS is critical in distinguishing sequential unfolding events in multi-domain proteins. By labeling specific cysteine residues located at domain interfaces, researchers can track which part of a protein structure unravels first under denaturing conditions (e.g., Urea, Guanidine HCl).

-

Case Study (Papain): Research has utilized 1,8-IAEDANS to label the active site cysteine of papain.[2] Fluorescence anisotropy and intensity measurements revealed that the N-terminal domain unfolds prior to the C-terminal domain, a level of detail invisible to bulk circular dichroism (CD) measurements [1].

Rotational Dynamics (Fluorescence Anisotropy)

Because the fluorophore has a finite lifetime (typically 10–20 ns), it can be used to measure the rotational correlation time of the labeled macromolecule.

-

High Anisotropy: Indicates the probe is rigidly bound or the protein is tumbling slowly (large complex).

-

Low Anisotropy: Indicates rapid segmental motion or protein unfolding.

Cytoskeletal & Motor Protein Studies

In actin and myosin research, AEDANS derivatives are used to detect the "power stroke" or lever-arm movement. The 1,8-isomer provides an alternative attachment geometry to the 1,5-isomer, which can be crucial when the standard probe causes steric hindrance or orients the dipole unfavorably for FRET.

Experimental Workflow & Visualization

Reaction Mechanism Diagram

The following diagram illustrates the specific alkylation pathway of a cysteine residue by 1,8-IAEDANS.

Figure 1: Nucleophilic substitution mechanism. The thiol group displaces the iodine, forming a stable thioether linkage.

Experimental Protocol: Site-Specific Labeling

Reagents Required:

-

Protein of interest (in thiol-free buffer, e.g., HEPES or Phosphate, pH 7.5).

-

1,8-IAEDANS (dissolved in DMF or DMSO to 10-20 mM).

-

Reducing agent (TCEP or DTT) Note: Must be removed prior to labeling if using DTT; TCEP is compatible in some cases but removal is safer.

Step-by-Step Methodology:

-

Pre-Reduction: Incubate protein with 1-5 mM DTT for 30 mins to ensure cysteines are reduced.

-

Desalting: Pass protein through a desalting column (e.g., PD-10) to remove DTT. Critical: Iodoacetyl groups will react with free DTT, consuming the reagent.

-

Labeling Reaction:

-

Add 1,8-IAEDANS to the protein solution at a 10-20 fold molar excess .

-

Solvent Limit: Keep organic solvent (DMF/DMSO) concentration < 5% to prevent denaturation.

-

Incubation: Incubate for 2–4 hours at room temperature or overnight at 4°C in the dark (fluorophore is light-sensitive).

-

-

Quenching: Stop reaction by adding excess thiol (e.g., 2-mercaptoethanol or free cysteine).

-

Purification: Remove unreacted dye via dialysis or size-exclusion chromatography.

-

Quantification: Calculate the Degree of Labeling (DOL) using the molar extinction coefficient (

) of the protein and the dye.-

(AEDANS)

-

(AEDANS)

FRET & Unfolding Logic Diagram

Figure 2: Workflow for using 1,8-IAEDANS to probe protein structural dynamics.

Quantitative Data Summary

| Parameter | Value / Characteristic | Notes |

| Excitation Max | ~336 nm | Near UV; compatible with |

| Emission Max | ~490 nm | Cyan/Green; shifts to ~450 nm in hydrophobic pockets. |

| Extinction Coeff. | At 336 nm. | |

| Stokes Shift | ~150 nm | Large shift reduces background interference. |

| Lifetime ( | 10–20 ns | Long lifetime allows measurement of slow protein rotations. |

References

-

B.S. & D.P. (2005). N-terminal domain unfolds first in the sequential unfolding of papain.[2] Biochemistry and Biophysics Reports.

-

Hudson, E.N.[3][4] & Weber, G. (1973).[4] Synthesis and characterization of two fluorescent sulfhydryl reagents. Biochemistry. (Foundational text on IAEDANS synthesis).

-

PubChem. (n.d.). 8-((2-((2-Iodoacetyl)amino)ethyl)amino)-1-naphthalenesulfonic acid.[3][1] National Library of Medicine.[1]

-

Santa Cruz Biotechnology. (2025). This compound Product Data.

Sources

- 1. This compound | 36930-64-0 | Benchchem [benchchem.com]

- 2. N-Terminal Domain Unfolds First in the Sequential Unfolding of Pa...: Ingenta Connect [ingentaconnect.com]

- 3. 8-((2-((2-Iodoacetyl)amino)ethyl)amino)-1-naphthalenesulfonic acid | C14H15IN2O4S | CID 93196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(Iodoacetylaminoethyl)-5-Naphthylamine-1-Sulfonic Acid [cymitquimica.com]

Technical Guide: 1,8-IAEDANS Fluorescence Spectrum & Applications

[1]

Part 1: Executive Technical Summary[1]

1,8-IAEDANS (N-(Iodoacetylaminoethyl)-1-naphthylamine-8-sulfonic acid) is a specialized, thiol-reactive fluorescent probe.[1][2] While often overshadowed by its structural isomer 1,5-IAEDANS , the 1,8-isomer offers distinct spectral geometries and dipole orientations that are critical for high-resolution fluorescence anisotropy and resonance energy transfer (FRET) studies.[1]

Unlike 1,8-ANS (which binds non-covalently to hydrophobic pockets), 1,8-IAEDANS forms a stable thioether bond with cysteine residues, allowing researchers to permanently tag specific protein domains and monitor conformational changes via solvatochromic shifts.[1]

Key Distinction: 1,8- vs. 1,5- Isomers[1][2][3]

Part 2: Spectral Characteristics & Physicochemical Properties[1][5][6][7]

The fluorescence of 1,8-IAEDANS is governed by the naphthalene-1-sulfonic acid core.[1] Its emission is highly sensitive to the polarity of the local environment (solvatochromism), making it an excellent reporter for protein folding events and ligand binding.

Quantitative Spectral Data[1]

| Parameter | Value / Range | Notes |

| Excitation Max ( | 350 – 370 nm | Red-shifted compared to 1,5-IAEDANS (336 nm).[1] |

| Emission Max ( | 480 – 520 nm | Highly environment-dependent.[1] Blue-shifts in hydrophobic environments; red-shifts in water.[1] |

| Stokes Shift | ~130 – 150 nm | Large Stokes shift minimizes self-quenching and scattering interference.[1] |

| Extinction Coefficient ( | ~6,000 | At |

| Quantum Yield ( | 0.05 (Water) | Fluorescence intensity increases dramatically in non-polar environments (e.g., protein core).[1] |

| Fluorescence Lifetime ( | 10 – 15 ns | Long lifetime is ideal for fluorescence polarization/anisotropy studies.[1] |

| Solubility | DMF, DMSO | Dissolve in organic solvent before adding to aqueous buffer.[4] |

Mechanism of Solvatochromism

The 1,8-IAEDANS fluorophore undergoes Intramolecular Charge Transfer (ICT) upon excitation.[1]

-

Ground State: The molecule is relatively non-polar.[1]

-

Excited State: A large dipole moment is induced.[1]

-

Solvent Relaxation: In polar solvents (water), solvent molecules reorient around the excited dipole, lowering its energy and red-shifting the emission (to ~520 nm) while quenching intensity (low quantum yield).

-

Hydrophobic Shielding: When buried in a protein hydrophobic pocket, solvent relaxation is restricted.[1] The emission remains higher energy (blue-shifted to ~470-480 nm) with high quantum yield.[1]

Part 3: Experimental Protocol (Cysteine Labeling)

Objective: Site-specific labeling of a protein cysteine residue with 1,8-IAEDANS to monitor conformational changes.

Reagents & Buffer Preparation

-

Labeling Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 – 8.0. (Avoid thiols like DTT or

-ME).[1] -

Probe Stock: 10–20 mM 1,8-IAEDANS in anhydrous DMF or DMSO. Protect from light.[1][5][6]

-

Protein Stock: 50–100

M purified protein (reduced thiols).[1]

Step-by-Step Workflow

-

Pre-Reduction (Critical): Treat protein with 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) for 30 mins to ensure cysteines are reduced.[1] TCEP does not interfere with iodoacetamide chemistry (unlike DTT).[1]

-

Probe Addition: Add 1,8-IAEDANS stock to the protein solution dropwise while stirring.

-

Incubation: Incubate for 2–4 hours at room temperature (or overnight at 4°C) in the dark.

-

Quenching: Stop the reaction by adding excess

-mercaptoethanol or free cysteine. -

Purification: Remove unreacted dye via Size Exclusion Chromatography (e.g., PD-10 column) or extensive dialysis against storage buffer.[1]

-

Validation: Measure Absorbance at 280 nm (protein) and 350 nm (dye). Calculate Degree of Labeling (DOL).[1]

Visualization of Labeling Logic

Caption: Reaction pathway for the covalent attachment of 1,8-IAEDANS to a protein cysteine thiol group.

Part 4: Advanced Applications (FRET & Anisotropy)

Fluorescence Anisotropy

1,8-IAEDANS is preferred over 1,5-IAEDANS in specific anisotropy experiments because the transition dipole moment of the 1,8-isomer is oriented differently relative to the naphthalene ring.[1]

-

Usage: By measuring the decay of fluorescence anisotropy, researchers can determine the rotational correlation time (

) of the protein domain. -

Advantage: The long lifetime (~15 ns) allows measurement of slower rotational motions (large proteins or domain movements) that short-lifetime probes (like fluorescein) cannot resolve.[1]

FRET Donor

1,8-IAEDANS serves as an excellent FRET donor for acceptors like Fluorescein (FITC) , Alexa Fluor 488 , or Oregon Green .

-

Spectral Overlap: The emission of 1,8-IAEDANS (480-520 nm) overlaps significantly with the excitation of FITC (~490 nm).[1]

-

Forster Distance (

): Typically 40–50 Å, enabling distance measurements in the 20–70 Å range.

Signal Transduction Pathway Visualization[1]

Caption: FRET mechanism utilizing 1,8-IAEDANS as a donor to a green-fluorescent acceptor.

Part 5: References

-

PubChem. (2025).[1][8] 8-((2-((2-Iodoacetyl)amino)ethyl)amino)-1-naphthalenesulfonic acid (1,8-IAEDANS) Structure and Properties. National Library of Medicine.[1] [Link][1][8]

-

Borejdo, J., et al. (1979). Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins. Biochimica et Biophysica Acta (BBA).[1] (Establishes the red-shifted nature of the 1,8-isomer relative to 1,5). [Link]

-

Tao, T., & Cho, J. (1979). Fluorescence lifetime and anisotropy studies of 1,5- and 1,8-IAEDANS labeled proteins. Biochemistry. (Demonstrates the use of both isomers for differential dipole orientation studies).

Sources

- 1. Iaedans | C14H15IN2O4S | CID 91621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid | 36930-64-0 | Benchchem [benchchem.com]

- 3. IAEDANS - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. EDANS | TargetMol [targetmol.com]

- 6. 1,8-ANS (1-Anilinonaphthalene-8-Sulfonic Acid), high purity 100 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 7. Spectrum [1,8-ANS] | AAT Bioquest [aatbio.com]

- 8. 8-((2-((2-Iodoacetyl)amino)ethyl)amino)-1-naphthalenesulfonic acid | C14H15IN2O4S | CID 93196 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-IAEDANS)

[1][2]

Part 1: Executive Summary & Identity Verification[2]

N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid , commonly referred to as 1,8-IAEDANS , is a specialized sulfhydryl-reactive fluorophore used in protein biochemistry to probe local environmental polarity, conformational dynamics, and distance relationships via Fluorescence Resonance Energy Transfer (FRET).

Critical Isomer Distinction: Researchers often confuse this compound with its structural isomer, 1,5-IAEDANS .[1] While both are thiol-reactive naphthylamine derivatives, their spectral properties and geometric orientations differ due to the substitution pattern on the naphthalene ring.[1]

Chemical Identity Table[1][2][3][4]

| Feature | Specification |

| Compound Name | This compound |

| Common Abbreviation | 1,8-IAEDANS (or 1,8-I-AEDANS) |

| CAS Number | 36930-64-0 |

| Isomeric Counterpart | 1,5-IAEDANS (CAS: 36930-63-9) |

| Molecular Formula | C₁₄H₁₅IN₂O₄S |

| Molecular Weight | 434.25 g/mol |

| Reactive Group | Iodoacetamide (Thiol-specific) |

| Core Fluorophore | 1,8-Anilinonaphthalene-1-sulfonate (1,8-ANS derivative) |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in water (dissolve in organic solvent first) |

| Appearance | Tan to off-white solid |

Part 2: Mechanism of Action & Chemical Reactivity

The Alkylation Reaction

1,8-IAEDANS functions via the iodoacetamide moiety, which acts as an electrophile.[1] It targets the nucleophilic thiolate anion (

Reaction Specificity:

-

pH Dependence: The reaction is most efficient at pH 7.0–8.[1]0. At this pH, a significant fraction of cysteine thiol groups (

) are deprotonated to the reactive thiolate form.[1] -

Selectivity: While highly selective for cysteine, iodoacetamides can react with histidine or lysine at higher pH (>9.[1]0) or with extended incubation times.[1] Strict pH control is required to maintain specificity.[1]

Solvatochromism (Environmental Sensitivity)

Unlike rigid fluorophores (e.g., Fluorescein), the 1,8-naphthylamine core of 1,8-IAEDANS is solvatochromic .[1]

-

Mechanism: Upon excitation, the dipole moment of the fluorophore increases.[1] In polar solvents (water), solvent relaxation stabilizes the excited state, lowering the energy of the emitted photon (Red Shift).[1] In hydrophobic environments (protein core), this relaxation is restricted, resulting in higher energy emission (Blue Shift) and increased quantum yield.[1]

-

Utility: This property makes 1,8-IAEDANS an excellent reporter for protein folding events or ligand binding that alters the hydrophobicity around the labeled cysteine.[1]

Visualization: Cysteine Labeling Pathway

Figure 1: The SN2 reaction mechanism of 1,8-IAEDANS with a protein cysteine residue.[1]

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for labeling a purified protein containing a solvent-accessible cysteine.[1]

Prerequisites:

-

Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.2–7.5. (Avoid Tris if possible, as its primary amine can compete at high pH/concentrations, though usually negligible at pH 7.2).[1]

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT because TCEP does not contain thiols that compete for the dye.[1]

Step-by-Step Workflow

1. Protein Preparation (Reduction)

Ensure the target cysteine is reduced and available.[1]

-

Action: Incubate protein (50–100 µM) with 10-fold molar excess of TCEP for 30 minutes on ice.

-

Validation: If using DTT/Beta-mercaptoethanol, you must remove the reducing agent via a desalting column (e.g., PD-10 or Zeba spin column) before adding the dye.[1] TCEP does not require removal.[1]

2. Dye Solubilization

-

Action: Dissolve 1,8-IAEDANS in anhydrous DMF or DMSO to create a 10–20 mM stock solution.

-

Note: Prepare fresh. Iodoacetamides are unstable in light and can degrade in solution over time.[1]

3. Labeling Reaction

-

Stoichiometry: Add 1,8-IAEDANS stock to the protein solution dropwise while stirring. Target a final dye-to-protein molar ratio of 10:1 to 20:1 .

-

Solvent Limit: Ensure the final concentration of organic solvent (DMF/DMSO) does not exceed 5% (v/v) to prevent protein denaturation.[1]

-

Incubation: React for 2–4 hours at room temperature or overnight at 4°C in the dark (foil-wrapped).

4. Quenching (Stop Reaction)[1]

-

Action: Add excess thiol (e.g., 5 mM Glutathione or Beta-mercaptoethanol) to consume unreacted dye.[1] Incubate for 15 minutes.

5. Purification

-

Action: Remove free dye using size-exclusion chromatography (Sephadex G-25) or extensive dialysis against the storage buffer.[1]

-

Validation Check: Measure Absorbance at 280 nm (protein) and ~336-350 nm (dye).

Degree of Labeling (DOL) Calculation

1Part 4: Applications & Spectral Analysis[2][4][6]

Probing Conformational Changes (Solvatochromism)

1,8-IAEDANS is a "polarity ruler."[1]

-

Exposed State: If the labeled cysteine is solvent-exposed, emission maxima will be red-shifted (~490–520 nm) with lower quantum yield.[1]

-

Buried State: If the protein folds or binds a ligand that buries the cysteine in a hydrophobic pocket, the emission will blue-shift (~460–480 nm) and intensity will increase significantly.[1]

Fluorescence Resonance Energy Transfer (FRET)

1,8-IAEDANS serves as an excellent acceptor for Tryptophan (Trp) or a donor for fluorescein/rhodamine derivatives.[1]

-

Trp

1,8-IAEDANS: Excitation of Trp at 280/295 nm results in energy transfer to 1,8-IAEDANS if they are within the Förster radius ( -

Application: Measuring the distance between a specific cysteine and intrinsic tryptophans during protein unfolding.[1]

Visualization: Spectral Shift Logic

Figure 2: Solvatochromic behavior of 1,8-IAEDANS. The emission spectrum shifts based on the local environment's polarity.[1]

Part 5: References

-

Santa Cruz Biotechnology. this compound (CAS 36930-64-0).[2][1][1]

-

PubChem. 8-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid (1,8-IAEDANS).[2][1][3] National Library of Medicine.[1] [1]

-

Hudson, E. N., & Weber, G. (1973).[1] Synthesis and characterization of two fluorescent sulfhydryl reagents. Biochemistry, 12(21), 4154–4161.[1] (Foundational paper on IAEDANS derivatives).

-

Molecular Probes (Thermo Fisher). Thiol-Reactive Probes Excited with Ultraviolet Light.[1]

Technical Whitepaper: Stability, Storage, and Handling of 1,8-IAEDANS

The following technical guide details the stability, storage, and handling protocols for 1,8-IAEDANS (N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid).

CAS: 36930-64-0 | Molecular Formula: C₁₄H₁₅IN₂O₄S | Target: Thiol (Cysteine) Modification[1]

Part 1: Executive Summary & Chemical Profile

1,8-IAEDANS is a specialized sulfhydryl-reactive fluorophore used to label cysteine residues in proteins and peptides.[1][2] While structurally similar to the more common 1,5-IAEDANS (Hudson-Weber reagent), the 1,8-isomer offers distinct spectral properties derived from its 1,8-anilinonaphthalene sulfonate (1,8-ANS) core.[1] It acts as a polarity-sensitive probe , exhibiting fluorescence enhancement and a blue shift in emission upon binding to hydrophobic pockets or burying within protein interiors.[1][2]

Critical Distinction: Researchers often confuse 1,8-IAEDANS with 1,8-ANS (non-covalent) or 1,5-IAEDANS (different substitution pattern).[1] This guide specifically addresses the covalent 1,8-isomer , which combines the environmental sensitivity of ANS with the irreversible binding capability of an iodoacetamide group.

Mechanism of Action

The probe functions via nucleophilic substitution. The iodine atom on the acetyl group is a good leaving group, allowing the sulfur atom of a cysteine residue (thiolate anion) to attack the alpha-carbon, forming a stable thioether bond.

Reaction: Protein-S⁻ + I-CH₂-CO-NH-Fluorophore → Protein-S-CH₂-CO-NH-Fluorophore + I⁻[1]

Part 2: Stability Factors & Degradation Mechanisms

The stability of 1,8-IAEDANS is governed by two competing degradation pathways: hydrolysis of the reactive iodoacetamide group and photo-oxidation of the fluorophore core.

Hydrolytic Instability (The pH Paradox)

The iodoacetamide moiety is inherently unstable in aqueous solution.

-

Mechanism: Hydroxide ions (OH⁻) can attack the iodoacetyl group, displacing the iodide and forming a non-reactive hydroxyacetyl species.

-

Rate Kinetics: Hydrolysis is pH-dependent and accelerates significantly at pH > 8.0.[1]

-

The Paradox: The labeling reaction requires a pH near or slightly above the pKa of the cysteine thiol (typically 8.0–8.5) to generate the reactive thiolate anion. However, this same pH accelerates probe degradation.

-

Implication: The probe must be added to the reaction buffer immediately before use.

-

Photostability

The naphthalene sulfonate core is susceptible to photobleaching and photo-oxidation upon exposure to ambient light, particularly UV and blue light.

-

Degradation Product: Photo-oxidation can lead to the formation of non-fluorescent quinone derivatives or species with altered spectral properties, compromising quantitative FRET or anisotropy measurements.

Solubility & Solvent Compatibility[3]

-

Solubility: High in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide).[1] Low in pure water.[1]

-

Precipitation Risk: Diluting a high-concentration organic stock directly into a high-salt aqueous buffer can cause micro-precipitation, reducing the effective concentration available for labeling.[1]

Part 3: Storage & Handling Protocols

Strict adherence to these protocols is required to maintain reagent integrity.

A. Solid State Storage (Long-Term)

| Parameter | Specification | Causality / Rationale |

| Temperature | -20°C | Slows thermal decomposition and iodine liberation.[1] |

| Atmosphere | Desiccated | Moisture initiates hydrolysis of the iodoacetyl group even in solid phase. |

| Light | Dark / Foil-wrapped | Prevents excitation-induced photo-oxidation of the naphthalene ring.[1] |

| Container | Amber Glass/Plastic | Additional barrier against UV/ambient light.[1] |

B. Stock Solution Preparation (Immediate Use)

Never store aqueous solutions of 1,8-IAEDANS. [1]

-

Solvent Choice: Anhydrous DMF or DMSO.[1] (DMF is often preferred for easier removal via dialysis, though DMSO is more biocompatible).[1]

-

Concentration: Prepare a 10–20 mM master stock.

-

Inert Gas Purge: Overlay the stock with Argon or Nitrogen gas to prevent oxidation of the iodide or fluorophore.

-

Shelf Life:

-

Room Temp: Use within 4 hours.

-

-20°C (Anhydrous): Stable for 2–4 weeks if strictly protected from moisture (desiccant pack in secondary container).[1]

-

C. Labeling Workflow Visualization

The following diagram illustrates the competition between successful labeling and degradation, highlighting critical control points (CCPs).

Caption: Figure 1. Kinetic competition in 1,8-IAEDANS labeling. Success depends on maximizing the Protein-SH path while minimizing Hydrolysis and Photolysis.[1]

Part 4: Experimental Protocol for Cysteine Labeling

Objective: Site-specific labeling of a target protein while minimizing non-specific background and probe hydrolysis.[1]

Materials

-

Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 (Avoid thiols like DTT or β-ME in the labeling buffer; they will scavenge the probe).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) – Preferred as it does not contain thiols and does not react with IAEDANS.[1]

-

Quencher: β-Mercaptoethanol (β-ME) or DTT.[1]

Step-by-Step Methodology

-

Pre-Reduction: If Cysteines are oxidized (disulfides), reduce protein with 1-5 mM TCEP for 30 mins.[1] If DTT was used, it must be removed via dialysis or desalting column (PD-10) before adding the probe.[1]

-

Probe Preparation: Dissolve 1,8-IAEDANS in DMSO to 20 mM. Protect from light.[1][3]

-

Reaction Initiation:

-

Incubation:

-

Time: 2–4 hours at 4°C (preferred for stability) or 1 hour at Room Temp.

-

Condition: Absolute darkness (foil wrap).

-

-

Quenching: Stop the reaction by adding excess thiol (e.g., 5 mM β-ME) to consume unreacted probe. Incubate 15 mins.

-

Purification: Remove free probe via Gel Filtration (Sephadex G-25) or extensive dialysis against storage buffer.[1]

-

QC Check: The free probe is small; ensure complete removal to avoid high background fluorescence.

-

Part 5: Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Hydrolyzed probe (Old stock) | Prepare fresh stock in anhydrous DMSO. |

| pH too low (< 7.[1]0) | Adjust buffer to pH 7.5–8.0 to favor thiolate formation.[1][4] | |

| Buried Thiol | Add mild denaturant (e.g., 1M Urea) to expose residue.[1] | |

| High Background | Incomplete removal of free probe | Perform a second dialysis step or use a longer column. |

| Precipitation | Probe concentration too high | Add probe slower; reduce final DMSO %; lower probe excess. |

Spectral Verification

To confirm 1,8-IAEDANS labeling vs. 1,8-ANS non-covalent binding:

-

Denaturation Test: Add 6M Guanidine HCl or SDS.[1]

-

Covalent (IAEDANS): Fluorescence persists (though may shift due to environment change).[1]

-

Non-covalent (ANS): Fluorescence is lost/drastically reduced as the probe dissociates.

-

References

-

BenchChem. this compound (Structure & Synthesis). Retrieved from [1]

-

Santa Cruz Biotechnology. this compound (Product Data).[1] Retrieved from [1]

- Hudson, E. N., & Weber, G. (1973). Synthesis and characterization of two fluorescent sulfhydryl reagents. Biochemistry, 12(21), 4154–4161. (Foundational chemistry for IAEDANS class probes).

-

Thermo Fisher Scientific. Thiol-Reactive Probes: Iodoacetamides (Technical Guide).[1] Retrieved from [1]

-

PubChem. Compound Summary: 1,8-IAEDANS (CID 93196).[1] Retrieved from [1]

Sources

- 1. 8-((2-((2-Iodoacetyl)amino)ethyl)amino)-1-naphthalenesulfonic acid | C14H15IN2O4S | CID 93196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1,8-ANS (1-Anilinonaphthalene-8-Sulfonic Acid), high purity 100 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: 1,8-IAEDANS Protein Labeling for Fluorescence Microscopy

Introduction & Mechanism

1,8-IAEDANS (N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid) is a sulfhydryl-reactive fluorophore used to label cysteine residues in proteins. While often confused with its isomer 1,5-IAEDANS (the "Hudson-Weber" reagent), the 1,8-isomer offers distinct spectral properties and is utilized in fluorescence resonance energy transfer (FRET) and fluorescence anisotropy studies due to its long fluorescence lifetime and large Stokes shift.

Mechanism of Action

The labeling reaction relies on the nucleophilic attack of the thiolate anion (

Key Properties:

-

Environment Sensitivity: The fluorescence quantum yield and emission maximum of 1,8-IAEDANS are highly sensitive to the polarity of the local environment. Upon binding to a hydrophobic pocket or buried cysteine, the emission often blue-shifts and increases in intensity.

-

Large Stokes Shift: Excitation at

nm and emission at -

Solubility: The sulfonic acid group confers water solubility, making it superior to more hydrophobic probes like pyrene maleimide for many applications.

Technical Note: 1,5- vs. 1,8-IAEDANS

Ensure you are using the correct isomer.

-

1,5-IAEDANS: 5-sulfonic acid, 1-amine derivative.[1] (Most common).

-

1,8-IAEDANS: 8-sulfonic acid, 1-amine derivative.

-

Differentiation: While chemically similar, their extinction coefficients (

) differ.[2] This protocol uses the specific

Experimental Prerequisites

Reagents & Buffers

| Component | Specification | Purpose |

| Labeling Buffer | 50 mM HEPES or Phosphate, pH 7.0–7.5 | Maintains pH for specificity. Avoid Tris (amines can react at high pH). |

| Solvent | Anhydrous DMSO or DMF | Dissolving the hydrophobic dye stock. |

| Reducing Agent | TCEP (preferred) or DTT | Reduces disulfide bonds to free thiols. |

| Quencher | Scavenges unreacted dye. | |

| Purification | Sephadex G-25 or Dialysis Cassette | Removes free dye from labeled protein.[3] |

Critical Pre-Labeling Considerations

-

Thiol Specificity: The iodoacetyl group reacts primarily with thiols at pH 7.0–7.5. Above pH 8.0, reaction with primary amines (Lysine, N-terminus) becomes significant.

-

Removing Reducing Agents: If DTT or

-ME was used to store the protein, it must be removed via desalting before adding the dye, as these agents will react with the dye. TCEP does not contain thiols and is compatible with iodoacetamide labeling in many cases, though removal is still good practice. -

Oxygen Exclusion: Perform reactions in the dark and, if possible, under nitrogen/argon to prevent photo-oxidation of the fluorophore and oxidation of protein thiols.

Labeling Protocol: Step-by-Step

Phase 1: Protein Preparation

-

Dissolve/Dilute Protein: Prepare protein at

( -

Reduction (Optional but Recommended):

-

Add TCEP to a final concentration of 10-fold molar excess over cysteine residues.

-

Incubate for 30 minutes at Room Temperature (RT).

-

Note: If using DTT, you must perform a desalting step (e.g., Zeba Spin Column or PD-10) immediately after reduction to remove DTT.

-

Phase 2: Dye Preparation

-

Stock Solution: Dissolve 1,8-IAEDANS in anhydrous DMSO or DMF to a concentration of

.-

Caution: Prepare immediately before use. Iodoacetamides are unstable in light and solution over time.

-

-

Concentration Check: Verify concentration using

.

Phase 3: Conjugation Reaction

-

Addition: Slowly add the 1,8-IAEDANS stock to the protein solution while gently vortexing.

-

Target Ratio: 10- to 20-fold molar excess of dye over protein thiols.

-

Solvent Limit: Keep final DMSO/DMF concentration

to avoid protein denaturation.

-

-

Incubation: Incubate in the dark for:

-

3–4 hours at Room Temperature, OR

-

Overnight (12–16 hours) at

.

-

Phase 4: Quenching & Purification[4]

-

Quench: Add

-Mercaptoethanol or DTT to a final concentration of -

Purification: Separate labeled protein from free dye using Gel Filtration (e.g., Sephadex G-25) or extensive dialysis against the storage buffer (e.g., PBS pH 7.4).

-

Visual Cue: The labeled protein band will likely fluorescence blue/cyan under UV light.

-

Characterization: Degree of Labeling (DOL)

Accurate determination of the Dye-to-Protein ratio (DOL) is critical for quantitative microscopy.

Measure Absorbance

Measure

Determine Correction Factor (CF)

Since 1,8-IAEDANS absorbs at 280 nm, you must correct the protein signal.

-

Typical CF for IAEDANS:

(Measure this for your specific batch).

Calculate DOL

Constants:

-

(1,8-IAEDANS) =

- : Use specific value for your protein (e.g., calculated from sequence).[5]

Visualization: Workflows & Pathways

Diagram 1: Labeling Workflow

Caption: Step-by-step workflow for covalent labeling of protein thiols with 1,8-IAEDANS.

Diagram 2: Fluorescence Mechanism (FRET Context)

Caption: Jablonski-style diagram showing 1,8-IAEDANS excitation, emission, and FRET pathways.

Application in Fluorescence Microscopy[8]

Filter Settings

-

Excitation: UV or near-UV (DAPI filter set is often compatible, though specific UV filters centered at 340-360 nm are ideal).

- : 336–350 nm.

-

Emission: Cyan/Blue-Green.

- : 470–500 nm (Broad).

-

Note: Standard DAPI emission filters (450/50) may cut off the tail of IAEDANS emission; a broader cyan filter is preferred.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency (DOL < 0.5) | Oxidized thiols | Re-reduce protein with TCEP/DTT before labeling. |

| pH too low | Adjust buffer to pH 7.5 (increase nucleophilicity). | |

| Dead reagent | 1,8-IAEDANS hydrolyzes over time; use fresh stock. | |

| Precipitation | Hydrophobic aggregation | Reduce dye excess; keep DMSO < 5%; add low % detergent if compatible. |

| High Background | Incomplete purification | Perform a second dialysis step or use a longer column. |

References

-

Hudson, E. N., & Weber, G. (1973). Synthesis and characterization of two fluorescent sulfhydryl reagents. Biochemistry, 12(21), 4154–4161. (Validation of extinction coefficients and synthesis).

-

Molecular Probes (Thermo Fisher). Thiol-Reactive Probes Excited with Ultraviolet Light. The Molecular Probes™ Handbook.

-

Takashi, R., et al. (1976).[1] Defining the "fast-reacting" thiols of myosin by reaction with 1,5-IAEDANS.[1] Archives of Biochemistry and Biophysics, 175(1), 279-288. (Foundational methodology for IAEDANS labeling).

-

G-Biosciences. Degree of Labeling Calculator & Protocol. (General calculation logic).

Sources

- 1. IAEDANS - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. resources.tocris.com [resources.tocris.com]

- 4. spectra.arizona.edu [spectra.arizona.edu]

- 5. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]

how to label cysteine residues with N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid

Introduction: Unveiling Protein Dynamics with IAEDANS

In the intricate world of protein science, understanding the dynamic nature of proteins is paramount to deciphering their function. Site-specific fluorescent labeling is a powerful tool that allows researchers to probe conformational changes, monitor protein-protein interactions, and elucidate enzymatic mechanisms. N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid (IAEDANS) has emerged as a valuable fluorescent probe for such studies.[1][2] Its utility lies in its specific reactivity towards sulfhydryl groups of cysteine residues and its environmentally sensitive fluorescence.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective labeling of cysteine residues with IAEDANS, covering the underlying chemistry, detailed protocols, purification strategies, and data analysis.

The iodoacetamide moiety of IAEDANS reacts with the thiol group of cysteine in a nucleophilic substitution reaction, forming a stable thioether bond.[4][5][6] This covalent attachment allows for the introduction of a fluorescent reporter at a specific site within a protein, provided a reactive cysteine is present. The naphthalene fluorophore of IAEDANS exhibits a fluorescence emission that is highly sensitive to the polarity of its local environment.[3][7] This property makes IAEDANS an excellent probe for detecting conformational changes that alter the solvent accessibility of the labeled cysteine residue.

The Chemistry of Cysteine Labeling with IAEDANS

The specific and efficient labeling of cysteine residues with IAEDANS is contingent on understanding the underlying chemical reaction. The process involves the alkylation of the cysteine thiol group by the iodoacetyl functional group of IAEDANS.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The deprotonated thiol group (thiolate anion, -S⁻) of the cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom of the iodoacetyl group. This results in the displacement of the iodide ion and the formation of a stable covalent thioether linkage between the protein and the IAEDANS probe.

Caption: SN2 reaction mechanism of IAEDANS with a cysteine residue.

Critical Reaction Parameters

Several factors influence the efficiency and specificity of the labeling reaction:

-

pH: The reaction is highly pH-dependent. The nucleophilic thiolate anion is the reactive species, and its concentration increases with pH. Therefore, the reaction is typically carried out at a pH between 7.0 and 8.5.[8] At higher pH values, the risk of non-specific labeling of other nucleophilic residues, such as lysine, increases.[8]

-

Stoichiometry: The molar ratio of IAEDANS to protein is a critical parameter. A 5- to 20-fold molar excess of the labeling reagent over the number of cysteine residues is generally recommended to drive the reaction to completion. However, excessive amounts of the reagent can lead to non-specific modifications and should be avoided.

-

Reducing Agents: The presence of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in the protein sample will compete with the cysteine residues for reaction with IAEDANS. These must be removed prior to initiating the labeling reaction, typically by dialysis or size-exclusion chromatography.[9]

-

Temperature and Time: The labeling reaction is usually performed at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically for each protein.

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling a protein with IAEDANS, followed by the removal of unreacted dye.

Materials and Reagents

| Reagent/Material | Specifications |

| Protein of interest | Purified and containing at least one reactive cysteine residue |

| IAEDANS | Molecular biology grade |

| Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Anhydrous |

| Labeling Buffer | 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5 |

| Quenching Solution | 1 M Dithiothreitol (DTT) or β-mercaptoethanol |

| Desalting Column or Dialysis Tubing | Appropriate molecular weight cutoff (MWCO) |

| Spectrophotometer and Fluorometer |

Step-by-Step Labeling Protocol

Caption: Workflow for labeling a protein with IAEDANS.

-

Protein Preparation:

-

Ensure the protein is in a buffer free of any primary amines (e.g., Tris) and reducing agents. If necessary, perform buffer exchange using a desalting column or dialysis.

-

Determine the protein concentration accurately using a method such as the Bradford assay or by measuring absorbance at 280 nm, correcting for the protein's extinction coefficient.

-

-

IAEDANS Stock Solution Preparation:

-

Immediately before use, prepare a 10-20 mM stock solution of IAEDANS in anhydrous DMF or DMSO.[1] IAEDANS is light-sensitive, so protect the solution from light by wrapping the tube in aluminum foil.

-

-

Labeling Reaction:

-

Add the IAEDANS stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 5-10% (v/v) to avoid protein denaturation.

-

The reaction mixture should be incubated at room temperature for 1-4 hours or at 4°C overnight.[8] The incubation should be performed in the dark to prevent photobleaching of the fluorophore.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching solution containing a thiol-containing reagent such as DTT or β-mercaptoethanol to a final concentration of 10-50 mM. This will react with any unreacted IAEDANS.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

It is crucial to remove the unreacted IAEDANS and the quenching reagent from the labeled protein. This can be achieved by:

-

Size-Exclusion Chromatography (SEC): This is the preferred method as it provides excellent separation of the labeled protein from small molecule contaminants.[10]

-

Dialysis: Dialyze the sample against a large volume of an appropriate buffer (e.g., PBS or Tris buffer) with several buffer changes over 24-48 hours.[11]

-

Spin Desalting Columns: For small sample volumes, spin columns can be used for rapid buffer exchange and removal of excess reagent.[12]

-

-

Characterization of the Labeled Protein

After purification, it is essential to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Spectroscopic Properties of IAEDANS

| Property | Unconjugated IAEDANS | Cysteine-Conjugated IAEDANS |

| Excitation Maximum (λex) | ~336 nm | ~336 nm |

| Emission Maximum (λem) | ~490 nm | ~475-490 nm (environment dependent) |

| Molar Extinction Coefficient (ε) at λex | ~5,700 M-1cm-1 | ~6,100 M-1cm-1 |

Data is approximate and can vary with solvent conditions.[1]

Calculating the Degree of Labeling (DOL)

The DOL can be calculated using the following formula, which requires measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of IAEDANS (~336 nm).

1. Corrected Protein Absorbance: Aprotein = A280 - (A336 × CF) Where CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.12 for IAEDANS).

2. Molar Concentration of Protein: [Protein] = Aprotein / εprotein Where εprotein is the molar extinction coefficient of the protein at 280 nm.

3. Molar Concentration of Dye: [Dye] = A336 / εdye Where εdye is the molar extinction coefficient of IAEDANS at 336 nm (~6,100 M-1cm-1).

4. Degree of Labeling: DOL = [Dye] / [Protein]

Troubleshooting and Expert Insights

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction of the protein with a sufficient excess of reducing agent prior to its removal. |

| Inaccessible cysteine residues. | Consider partial denaturation of the protein to expose buried cysteines, if the native structure is not required for subsequent experiments.[13] | |

| Inactive IAEDANS. | Use a fresh stock of IAEDANS. The iodoacetamide group can hydrolyze over time. | |

| Non-specific Labeling | pH is too high. | Perform the labeling reaction at a lower pH (e.g., 7.0-7.5).[8] |

| Excessive IAEDANS concentration. | Reduce the molar excess of IAEDANS. | |

| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMF or DMSO below 5% (v/v). |

| Protein instability under labeling conditions. | Optimize buffer conditions (e.g., add stabilizing agents like glycerol). |

Expert Insight: For proteins with multiple cysteine residues where site-specific labeling is desired, mutagenesis can be employed to remove unwanted cysteines. Alternatively, methods like CyMPL (Cysteine Metal Protection and Labeling) can be used to protect a specific cysteine while others are blocked.[14][15]

Applications in Research and Drug Development

The ability to site-specifically label proteins with IAEDANS opens up a plethora of applications:

-

Conformational Change Studies: Monitoring changes in the fluorescence emission spectrum or anisotropy of IAEDANS can provide insights into ligand binding, protein folding, and enzymatic activity.[3]

-

Förster Resonance Energy Transfer (FRET): IAEDANS can serve as a donor or acceptor in FRET experiments to measure distances and dynamics within a protein or between interacting proteins.[1][3]

-

Protein-Protein Interaction Analysis: Changes in the fluorescence properties of IAEDANS upon the binding of another protein can be used to study complex formation.

-

High-Throughput Screening: The environmentally sensitive fluorescence of IAEDANS can be utilized in developing assays for screening compound libraries in drug discovery.

Conclusion

The selective labeling of cysteine residues with IAEDANS is a robust and versatile technique for studying protein structure and function. By carefully controlling the reaction conditions and employing appropriate purification and characterization methods, researchers can obtain valuable insights into the dynamic nature of proteins. This guide provides a solid foundation for the successful application of IAEDANS in a wide range of scientific investigations.

References

-

Clements, A., Johnston, M. V., Larsen, B. S., & McEwen, C. N. (2005). Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides. Analytical Chemistry, 77(14), 4495–4502. [Link]

-

Teves, S. S., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife. [Link]

-

Wikipedia. (n.d.). IAEDANS. [Link]

-

Singh, S. K., et al. (2016). An efficient method for FITC labelling of proteins using tandem affinity purification. National Institutes of Health. [Link]

-

Hurd, T. R., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. PMC. [Link]

-

Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. PMC. [Link]

-

Yoo, S., et al. (2011). Expression of N-Terminal Cysteine Aβ42 and Conjugation to Generate Fluorescent and Biotinylated Aβ42. PMC. [Link]

-

van den Bogaart, G., et al. (2007). Site-Directed Fluorescence Labeling of a Membrane Protein with BADAN: Probing Protein Topology and Local Environment. National Institutes of Health. [Link]

-

Technology Networks. (2020). An Easier Way To Purify Specific Proteins. Technology Networks. [Link]

-

Ma, Y., et al. (2022). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. MDPI. [Link]

-

Brinkley, M. (1992). Fluorescent labeling of cysteinyl residues to facilitate electrophoretic isolation of proteins suitable for amino-terminal sequence analysis. PubMed. [Link]

-

Wikipedia. (n.d.). Iodoacetamide. [Link]

-

Prada, Y. A., et al. (2016). Conjugation of L-cysteine to silver nanoparticles (AgNPs): Interaction study. ResearchGate. [Link]

-

Hariharan, P., et al. (2017). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. PubMed Central. [Link]

-

Giepmans, B. N. G., et al. (2006). Fluorescent labeling and modification of proteins. PMC. [Link]

-

E3S Web of Conferences. (2021). How Protein Labeling Applying. E3S Web of Conferences. [Link]

-

Nick, M. (2024). Tagging and Labelling Proteins for Purification and Tracking. YouTube. [Link]

-

ResearchGate. (2015). Does Iodoactamide not work on LMW thiols?. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Characterizing and understanding the formation of cysteine conjugates and other by-products in a random, lysine-linked antibody drug conjugate. PMC. [Link]

-

Anjo, S. I., et al. (2015). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. SpringerLink. [Link]

-

Schönbrunn, E., et al. (1998). Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. National Institutes of Health. [Link]

-

Puljung, M. C., & Zagotta, W. N. (2012). Fluorescent labeling of specific cysteine residues using CyMPL. PubMed. [Link]

-

Goswami, S., et al. (2014). Conjugate Addition/Cyclization Sequence Enables Selective and Simultaneous Fluorescence Detection of Cysteine and Homocysteine. PMC. [Link]

-

Kumar, S., et al. (2023). Enhanced Site-Specific Fluorescent Labeling of Membrane Proteins Using Native Nanodiscs. MDPI. [Link]

Sources

- 1. IAEDANS - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Site-Directed Fluorescence Labeling of a Membrane Protein with BADAN: Probing Protein Topology and Local Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent labeling of cysteinyl residues to facilitate electrophoretic isolation of proteins suitable for amino-terminal sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]

- 13. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent labeling of specific cysteine residues using CyMPL - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Site-Specific Labeling of Membrane Proteins with 1,8-IAEDANS

Abstract & Introduction

This application note details the protocol for labeling membrane proteins with 1,8-IAEDANS (5-((((2-iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid). While the 1,5-isomer is more commercially prevalent, the 1,8-isomer is a distinct structural analog often utilized for its specific dipole orientation and fluorescence lifetime properties.

Why 1,8-IAEDANS? The core utility of IAEDANS dyes lies in their solvatochromism . The fluorescence emission maximum and lifetime are highly sensitive to the polarity of the local environment.

-

Hydrophobic environment (buried/lipid-facing): Blue-shifted emission (~460 nm), higher quantum yield, longer lifetime.

-

Hydrophilic environment (solvent-exposed): Red-shifted emission (~490-520 nm), lower quantum yield, shorter lifetime.

This property makes 1,8-IAEDANS an exceptional probe for Substituted Cysteine Accessibility Methods (SCAM) , conformational change studies, and Fluorescence Resonance Energy Transfer (FRET) distances in membrane proteins.

Chemical Mechanism

The labeling reaction relies on the specific alkylation of sulfhydryl groups (cysteine side chains) by the iodoacetamide moiety of the dye.[1]

-

Reaction Type: Nucleophilic Substitution (

). -

Nucleophile: The thiolate anion (

) of the protein cysteine. -

Electrophile: The carbon of the iodoacetyl group on IAEDANS.

-

Leaving Group: Iodide ion (

).

Key Constraint: The reaction requires the cysteine to be in the thiolate form. Therefore, the pH must be near or slightly above the pKa of the cysteine thiol (typically pH 7.0–8.0).

Pre-Protocol Considerations (Critical)

Buffer & Detergent Selection

Membrane proteins require detergents to remain soluble.

-

Detergents: Avoid detergents with high UV absorbance or fluorescence in the 330–360 nm range (e.g., Triton X-100). Use DDM (n-Dodecyl-β-D-maltoside) , DM , or LDAO which are optically clear.

-

Buffer: HEPES or Tris-HCl (pH 7.0–8.0). Avoid buffers with primary thiols.

-

Reducing Agents: You must remove DTT or β-Mercaptoethanol (BME) before labeling, as they will scavenge the dye. TCEP is a suitable alternative as it does not contain a thiol, but it can react with iodoacetamides at high temperatures or pH; therefore, removal is still recommended for maximum efficiency.

Dye Handling

-

Solubility: 1,8-IAEDANS is water-soluble due to the sulfonic acid group, but stock solutions are best prepared in DMF or DMSO to prevent hydrolysis before use.

-

Light Sensitivity: The dye is photolabile. Perform all incubation steps in the dark (foil-wrapped tubes).

Step-by-Step Protocol

Phase 1: Protein Preparation & Reduction

Objective: Ensure cysteines are reduced and accessible without interfering agents.

-

Prepare Protein Stock: Dilute purified membrane protein to 50–100 µM in Labeling Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2x CMC Detergent).

-

Reduction: Add TCEP-HCl to a final concentration of 1–5 mM.

-

Incubation: Incubate for 30 minutes on ice.

-

Desalting (Critical): Remove TCEP using a PD-10 desalting column or Zeba Spin column equilibrated with degassed Labeling Buffer.

-

Note: While TCEP is less reactive toward iodoacetamides than DTT, removing it prevents any side reactions and ensures stoichiometry.

-

Phase 2: Labeling Reaction

Objective: Covalent attachment of fluorophore.

-

Prepare Dye Stock: Dissolve 1,8-IAEDANS in anhydrous DMSO to a concentration of 20–50 mM. Calculate concentration using

. -

Initiate Reaction: Add 1,8-IAEDANS stock to the protein solution.

-

Molar Ratio: Use a 10-fold to 20-fold molar excess of dye over protein (e.g., if protein is 50 µM, dye should be 500–1000 µM).

-

Why? High excess drives the reaction to completion in the viscous detergent environment.

-

-

Incubation: Incubate in the dark for:

-

Option A: 4 hours at Room Temperature (25°C).

-

Option B: Overnight (12–16 hours) at 4°C (Preferred for unstable membrane proteins).

-

-

Quenching: Stop the reaction by adding L-Cysteine or β-Mercaptoethanol to a final concentration of 10–20 mM. Incubate for 10 minutes. This scavenges unreacted dye.

Phase 3: Purification

Objective: Remove free dye to prevent high background.

-

Method: Use Size Exclusion Chromatography (SEC) or extensive dialysis.

-

Recommendation: A PD-10 column followed by dialysis is often necessary because IAEDANS can partition into detergent micelles, making it harder to remove than from soluble proteins.

-

-

Wash Buffer: Ensure the wash buffer contains the appropriate detergent concentration (above CMC) to prevent protein precipitation.

Phase 4: Validation & Calculation

1. Calculate Degree of Labeling (DOL):

Measure Absorbance at 280 nm (

- (at 336 nm)[2]

-

(Correction Factor)

Workflow Visualization

Caption: Step-by-step workflow for 1,8-IAEDANS labeling of membrane proteins, including critical decision points for quality control.

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Low Labeling Efficiency (DOL < 0.5) | Cysteines oxidized | Increase TCEP incubation time; ensure TCEP is fresh. |

| pH too low | Adjust buffer pH to 7.5 – 8.0. | |

| Steric hindrance | Label at Room Temp instead of 4°C; add mild chaotrope (if stability allows). | |

| Precipitation | Hydrophobic dye aggregation | Lower dye excess (try 5x); add dye slowly while vortexing. |

| DMSO concentration too high | Ensure final DMSO < 5% (v/v). | |

| High Background Fluorescence | Dye trapped in micelles | Increase dialysis volume/frequency; use Bio-Beads SM-2 to scavenge hydrophobic dye (caution: may remove detergent). |

References

- Hudson, E.N. and Weber, G. (1973). Synthesis and characterization of two fluorescent sulfhydryl reagents. Biochemistry, 12(21), 4154-4161. (Seminal paper describing IAEDANS synthesis and properties).

-

PubChem. Compound Summary: 8-((2-((2-Iodoacetyl)amino)ethyl)amino)-1-naphthalenesulfonic acid (1,8-IAEDANS).[3] Available at: [Link]